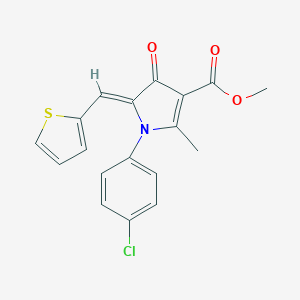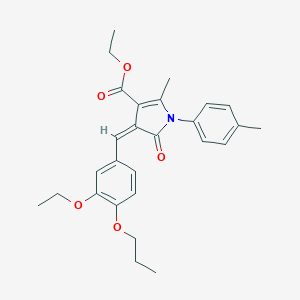![molecular formula C18H18ClN3O2S B299089 (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299089.png)
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of biochemistry and physiology due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the inhibition of protein kinase activity. This compound has been found to selectively inhibit the activity of certain protein kinases, which are involved in the regulation of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one have been investigated in various studies. This compound has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have potential applications in the field of neurobiology, as it has been shown to modulate the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one in lab experiments include its selective inhibition of protein kinase activity and its potential applications in the field of cancer research and neurobiology. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to investigate its long-term effects.
Direcciones Futuras
There are several future directions for the investigation of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one. These include:
1. Investigating the potential applications of this compound in the field of drug discovery and development.
2. Investigating the long-term effects of this compound on cellular processes and the potential for toxicity.
3. Investigating the potential for this compound to be used in combination with other compounds for enhanced therapeutic effects.
4. Investigating the potential for this compound to modulate the activity of other cellular signaling pathways.
5. Investigating the potential for this compound to be used as a diagnostic tool for the detection of certain diseases.
Conclusion
In conclusion, (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound that has potential applications in the field of scientific research. This compound has been found to have potential applications in the field of cancer research and neurobiology due to its unique chemical structure and mechanism of action. Further studies are needed to investigate the long-term effects and potential toxicity of this compound, as well as its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of (5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the reaction of 4-chloroaniline, 5-(diethylamino)furan-2-carbaldehyde, and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.
Aplicaciones Científicas De Investigación
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one has been found to have potential applications in the field of scientific research. This compound has been used in various studies to investigate the biochemical and physiological effects of its mechanism of action. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C18H18ClN3O2S |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
(5Z)-2-(4-chloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H18ClN3O2S/c1-3-22(4-2)16-10-9-14(24-16)11-15-17(23)21-18(25-15)20-13-7-5-12(19)6-8-13/h5-11H,3-4H2,1-2H3,(H,20,21,23)/b15-11- |
Clave InChI |
IFLWDRCSAAJAID-PTNGSMBKSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)
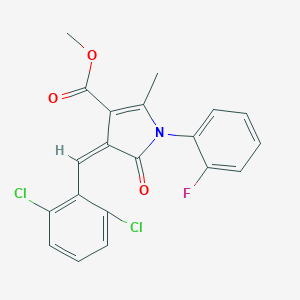
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)
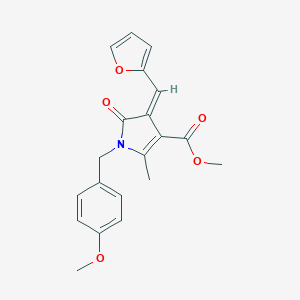

![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)
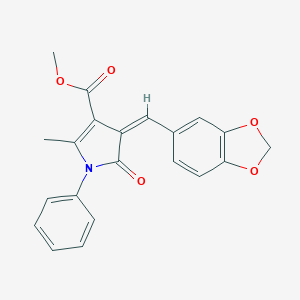

![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![methyl (4Z)-1-(4-bromophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299023.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299024.png)
